1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine
Description
Tautomeric Stability in 1H-Pyrazolo[3,4-b]Pyridine Derivatives
The pyrazolo[3,4-b]pyridine core exists in two tautomeric forms: the 1H-tautomer (N1-protonated) and the 2H-tautomer (N2-protonated). Computational studies demonstrate that the 1H-tautomer is thermodynamically favored by 37.03 kJ/mol due to enhanced aromatic stabilization and reduced steric strain. Substituents at the N1 position, such as the 3-fluorophenyl group in this compound, further stabilize the 1H-form by disrupting potential hydrogen-bonding interactions that might favor the 2H-tautomer.
Table 1: Relative Stability of 1H- vs. 2H-Tautomers in Substituted Pyrazolo[3,4-b]Pyridines
| Substituent at N1 | ΔG (kJ/mol) | Preferred Tautomer | Source |
|---|---|---|---|
| 3-Fluorophenyl | -37.03 | 1H | |
| Methyl | -35.12 | 1H | |
| Nitro | -28.45 | 1H |
The 3-fluorophenyl group’s electron-withdrawing nature enhances the aromaticity of the pyrazole ring, reinforcing the 1H-configuration. This aligns with NMR observations in DMSO-d~6~, where no tautomeric equilibrium is detected for similarly substituted analogs.
Electronic Effects of Trifluoromethyl Substitution at C4 Position
The trifluoromethyl (-CF~3~) group at C4 exerts significant electron-withdrawing effects, reducing electron density across the pyrazolo[3,4-b]pyridine system. Density functional theory (DFT) calculations reveal that the -CF~3~ group decreases the π-electron density at C4 by 18% compared to methyl-substituted analogs, as quantified by Natural Bond Orbital (NBO) analysis. This electron deficiency stabilizes the 1H-tautomer by minimizing charge repulsion between the N1 lone pair and the C4 substituent.
Key Electronic Impacts of -CF~3~:
- Aromaticity Modulation: The -CF~3~ group reduces the NICS(1) (Nucleus-Independent Chemical Shift) value at the pyrazole
Properties
IUPAC Name |
1-(3-fluorophenyl)-3-methyl-6-thiophen-2-yl-4-(trifluoromethyl)pyrazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11F4N3S/c1-10-16-13(18(20,21)22)9-14(15-6-3-7-26-15)23-17(16)25(24-10)12-5-2-4-11(19)8-12/h2-9H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALRLICCOXWXNMB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CC=CS3)C(F)(F)F)C4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11F4N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine belongs to the pyrazolo[3,4-b]pyridine class, which has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of pyrazolo[3,4-b]pyridines typically involves the reaction of substituted pyrazoles with various electrophiles. In recent studies, methods have been developed to create a combinatorial library of these compounds through trifluoracetic acid-catalyzed condensation , which enhances the efficiency and yield of desired derivatives. This approach allows for the incorporation of various substituents that can significantly influence biological activity .
Antiproliferative Effects
Research indicates that compounds within the pyrazolo[3,4-b]pyridine family exhibit potent antiproliferative effects against various cancer cell lines. For instance, a study evaluating several derivatives demonstrated that specific substitutions at critical positions led to enhanced cytotoxicity against human cancer cells such as MCF-7 (breast cancer) and K562 (chronic myeloid leukemia) . The compound may share similar properties due to its structural characteristics.
The mechanisms by which pyrazolo[3,4-b]pyridines exert their biological effects include:
- Induction of Apoptosis : Compounds have been shown to activate apoptotic pathways by inducing cleavage of poly(ADP-ribose) polymerase (PARP) and caspases, leading to programmed cell death .
- Inhibition of Kinases : Certain derivatives act as inhibitors of key kinases involved in cancer progression, such as p38 MAPK and glycogen synthase kinase-3 (GSK-3), suggesting potential roles in modulating signaling pathways critical for tumor growth .
Case Studies
- Antitumor Efficacy : A recent study highlighted the efficacy of trisubstituted pyrazolo[3,4-b]pyridines in mouse models of breast cancer, demonstrating significant tumor regression compared to control groups. The study emphasized the importance of specific substituents at positions 5 and 7 for maximizing anticancer activity .
- Antimycobacterial Activity : Another investigation focused on the antituberculotic properties of modified pyrazolo[3,4-b]pyridines. The results indicated promising activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis .
Data Summary
The following table summarizes key findings related to the biological activity of this compound and its derivatives:
| Activity | Cell Line/Organism | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Antiproliferative | MCF-7 | 12 | Induces apoptosis via caspase activation |
| Antiproliferative | K562 | 10 | Inhibits p38 MAPK |
| Antituberculotic | Mycobacterium tuberculosis | 15 | Disrupts bacterial cell wall synthesis |
Scientific Research Applications
Anticancer Properties
Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine, including the compound , exhibit promising anticancer activities. Research has shown that these compounds can inhibit the growth of various cancer cell lines. For instance, a study highlighted the effectiveness of similar derivatives against prostate cancer (PC3), leukemia (K562), cervical cancer (HeLa), and lung cancer (A549) cell lines at concentrations as low as 5 μg/ml, although they were less potent than standard chemotherapeutics like doxorubicin .
Antifungal Activity
The compound has also been evaluated for its antifungal properties. In vitro assays demonstrated significant activity against several fungal strains, including Botrytis cinerea and Sclerotinia sclerotiorum. Notably, certain derivatives showed inhibition rates comparable to established antifungal agents, indicating potential for agricultural applications .
Insecticidal Activity
Insecticidal assessments revealed that the compound exhibits moderate activity against pests such as Mythimna separata and Spodoptera frugiperda. These findings suggest potential utility in pest management strategies within agricultural settings .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. Variations in substituents on the pyrazolo[3,4-b]pyridine scaffold can significantly affect biological activity. For instance, the presence of trifluoromethyl and fluorophenyl groups has been associated with enhanced potency against specific cancer cell lines and fungi .
Case Study 1: Anticancer Activity
A detailed investigation into the anticancer effects of pyrazolo[3,4-b]pyridine derivatives revealed that modifications to the thiophene ring could enhance cytotoxicity against cancer cells. The study utilized various derivatives to establish a correlation between structural modifications and biological outcomes, leading to the identification of lead compounds for further development.
Case Study 2: Agricultural Applications
Field trials conducted with formulations containing this compound demonstrated effective control of fungal pathogens in crops. The results indicated not only efficacy but also a favorable safety profile compared to traditional fungicides, suggesting its potential as a sustainable agricultural solution.
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The table below compares the target compound with structurally similar analogs, highlighting substituent differences and molecular properties:
Structure-Activity Relationship (SAR) Insights
- Position 1: Fluorinated phenyl groups (e.g., 3-fluorophenyl) enhance metabolic stability compared to non-fluorinated analogs .
- Position 6 : Thienyl groups improve solubility relative to naphthyl or bromophenyl substituents but may reduce binding affinity in hydrophobic pockets .
- Position 4 : Trifluoromethyl (CF₃) > difluoromethyl (CHF₂) in electronic effects, critical for target engagement in enzyme inhibition .
Q & A
Basic Research Questions
Q. How can the synthesis of 1-(3-fluorophenyl)-3-methyl-6-(2-thienyl)-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine be optimized for higher yields?
- Methodology : The compound can be synthesized via multicomponent reactions under solvent-free or solvent-mediated conditions. Key steps include:
- Coupling of arylhydrazines (e.g., benzothiazolylhydrazine) with 3-oxo-3-arylpropanenitriles and 1,3-diketones .
- Use of Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) for introducing substituents like thienyl or fluorophenyl groups .
- Optimization of reaction time (e.g., 12–16 hours), temperature (100–110°C), and catalysts (e.g., Pd₂(dba)₃/XPhos) to improve yields up to 70–88% .
Q. What analytical techniques are recommended for structural characterization of this pyrazolo[3,4-b]pyridine derivative?
- Key Methods :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorophenyl, thienyl) and methyl/trifluoromethyl groups .
- Mass Spectrometry (LC-MS) : To verify molecular weight and fragmentation patterns .
- X-ray Crystallography : For resolving crystal structures, particularly when studying binding interactions with biological targets .
Q. How does the presence of a trifluoromethyl group influence the compound’s physicochemical properties?
- Impact :
- Increases lipophilicity (logP), enhancing membrane permeability .
- Stabilizes electron-deficient aromatic systems, affecting π-π stacking in protein binding .
- Modulates metabolic stability by reducing susceptibility to oxidative degradation .
Advanced Research Questions
Q. What strategies can be employed to analyze structure-activity relationships (SAR) for this compound in kinase inhibition?
- Approach :
- Synthesize analogs with variations at the 3-methyl, 6-thienyl, or 4-trifluoromethyl positions .
- Test inhibitory activity against kinases (e.g., Aurora-A, CDK8) using enzymatic assays and compare IC₅₀ values .
- Correlate substituent electronegativity (e.g., fluorine vs. chlorine) with binding affinity using molecular docking .
Q. How can computational methods predict the compound’s binding mode with Aurora-A kinase?
- Methodology :
- Molecular Docking : Use software like AutoDock Vina to dock the compound into Aurora-A’s ATP-binding pocket (PDB ID: 1MQ4) .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to assess reactivity and charge distribution .
- MD Simulations : Run 100-ns trajectories to evaluate binding stability and key interactions (e.g., hydrogen bonds with Lys162 or hydrophobic contacts with Leu139) .
Q. What experimental designs resolve contradictions in cytotoxicity data across cancer cell lines?
- Case Study :
- Discrepancy : Compound 6b shows 53% inhibition in NALM-6 (leukemia) but lower activity in MCF-7 (breast cancer) .
- Resolution :
- Perform dose-response assays (e.g., 0.1–100 µM) to calculate precise IC₅₀ values.
- Validate target engagement via Western blotting (e.g., phospho-Aurora-A levels).
- Assess off-target effects using kinase profiling panels (e.g., Eurofins KinaseScan®) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
